molecular formula C8H12N2 B185354 N1,N3-Dimethylbenzene-1,3-diamine CAS No. 14814-75-6

N1,N3-Dimethylbenzene-1,3-diamine

Cat. No. B185354
Key on ui cas rn: 14814-75-6
M. Wt: 136.19 g/mol
InChI Key: UQBNGMRDYGPUOO-UHFFFAOYSA-N
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Patent
US05298588

Procedure details

To a solution of N,N'-dimethyl-1,3-benzenediamine (27.2 g, 0.20 mol) in ethyl ether (300 ml) is added acetic anhydride (44.8 g, 0.44 mol) over 20 minutes at room temperature. The mixture is stirred at room temperature for 2 hours. The solution is diluted with ether (300 ml) and washed with saturated sodium carbonate solution and water, dried over magnesium sulfate, and concentrated to a solid. The solid is recrystallized from ethyl acetate-hexane to give the pure diacetanilide.
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5](NC)[CH:4]=1.C(O[C:15](=[O:17])[CH3:16])(=O)C.C([O:20][CH2:21][CH3:22])C>>[CH3:22][C:21]([N:2]([C:15]([CH3:16])=[O:17])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[O:20]

Inputs

Step One
Name
Quantity
27.2 g
Type
reactant
Smiles
CNC1=CC(=CC=C1)NC
Name
Quantity
44.8 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated sodium carbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(=O)N(C1=CC=CC=C1)C(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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